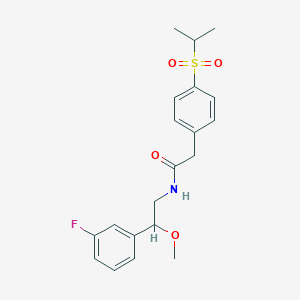

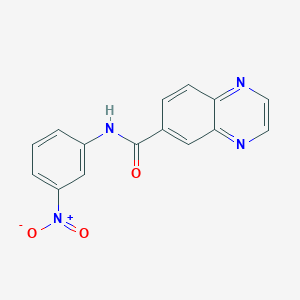

N-(3-nitrophenyl)quinoxaline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . Quinoxaline derivatives, such as N-phenyl- and N-benzyl quinoxaline-2-carboxamides, have been synthesized and evaluated for their biological activities .

Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. For instance, 2,3-disubstituted quinoxalines can be synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles . Another method involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The structure of quinoxaline derivatives can be established based on their spectral data and elemental analysis .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions such as diazotization, nitration, oxidation, substitutions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be analyzed based on their physicochemical properties reported in the literature .科学的研究の応用

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their potential in cancer therapy due to their ability to inhibit cell proliferationN-(3-nitrophenyl)quinoxaline-6-carboxamide may interact with various cellular targets, disrupting critical pathways that cancer cells rely on for growth and survival .

Anti-Microbial Activity

The compound’s structure suggests it could be effective against a range of microbial pathogens. Its application in this field could lead to the development of new antibiotics, especially important in the era of increasing antibiotic resistance .

Anti-Convulsant Activity

Quinoxaline compounds have shown promise as anti-convulsants. Research into N-(3-nitrophenyl)quinoxaline-6-carboxamide could provide insights into new treatments for epilepsy and other seizure-related disorders .

Anti-Tuberculosis Activity

Given the ongoing challenge of tuberculosis (TB) and the emergence of multi-drug-resistant TB strains, quinoxaline derivatives like N-(3-nitrophenyl)quinoxaline-6-carboxamide are being explored for their potential use in TB treatment regimens .

Anti-Malarial Activity

Quinoxaline derivatives were initially synthesized and tested for their anti-malarial activity. The structural features of N-(3-nitrophenyl)quinoxaline-6-carboxamide make it a candidate for the development of new anti-malarial drugs .

Anti-Inflammatory Activity

The compound’s ability to modulate inflammatory responses makes it a potential therapeutic agent for treating chronic inflammatory diseases. Its efficacy and mechanism of action in this application are areas of active research .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(3-nitrophenyl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3/c20-15(18-11-2-1-3-12(9-11)19(21)22)10-4-5-13-14(8-10)17-7-6-16-13/h1-9H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRASSQLSFQBZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)quinoxaline-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2935320.png)

![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2935323.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2935324.png)

![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2935328.png)

![2-Chloro-N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]acetamide](/img/structure/B2935329.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)